4-Fluoro-3-(3-methoxyphenyl)benzoic acid
Overview
Description
“4-Fluoro-3-(3-methoxyphenyl)benzoic acid” is a derivative of benzoic acid . It has a molecular weight of 246.24 . It is used as an intermediate in the preparation of APIs for the treatment of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a fluoro group at the 4th position and a methoxyphenyl group at the 3rd position . The exact structure can be found in various chemical databases .
Scientific Research Applications
Fluorescent Probes for Sensing
Fluorinated compounds have been explored for their applications as fluorescent probes. For instance, fluorophenol moieties, similar in structure to the fluorinated and methoxy components of 4-Fluoro-3-(3-methoxyphenyl)benzoic acid, have been used in developing probes sensitive to pH changes and metal cations due to their high acidity and selectivity. This application suggests that the compound could potentially be explored for developing novel fluorescent probes for bioimaging or environmental sensing (Tanaka et al., 2001).
Antibacterial Agents
Fluorine-containing compounds, including those with structural similarities to this compound, have been synthesized and evaluated for their antibacterial properties. The presence of fluorine and methoxy groups has been known to enhance the biological activity of molecules, indicating potential applications in developing new antibacterial agents (Holla et al., 2003).
Material Science and Polymer Chemistry
In material science, fluorinated compounds have been studied for their applications in creating high-performance polymers. The structural features of fluorinated benzoic acids contribute to the development of polymers with excellent thermal properties and solubility, suggesting that this compound could be valuable in synthesizing new engineering plastics or membrane materials (Xiao et al., 2003).
Organic Synthesis and Building Blocks
Fluorinated aromatic compounds, including those with methoxy and benzoic acid functionalities, are crucial intermediates in organic synthesis. They serve as building blocks for synthesizing a wide array of organic molecules, including pharmaceuticals and agrochemicals. The versatility of such compounds in chemical reactions highlights their importance in synthetic organic chemistry (Patrick et al., 2004).
Luminescent Materials
The study of fluorinated liquid crystals and related derivatives reveals applications in developing luminescent materials. The manipulation of fluorinated and methoxy groups within molecular frameworks can significantly impact the photophysical properties of materials, suggesting potential applications in optoelectronics and display technologies (Praveen & Ojha, 2012).
Mechanism of Action
Target of Action
The compound is often used as a building block in the synthesis of various pharmaceutical agents , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
The mode of action of 4-Fluoro-3-(3-methoxyphenyl)benzoic acid is primarily through its reactivity centred on the carboxylic group . The fluoride substituent enables nucleophilic aromatic substitution , which is a key step in many organic reactions. This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification . This reaction can afford esters with ligustrazine moiety, which are used for the treatment of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific derivative synthesized and its target. For instance, derivatives synthesized through Fischer esterification with ligustrazine moiety have been used for the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(3-methoxyphenyl)benzoic acid plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes that are involved in metabolic pathways, potentially altering their activity. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cells are diverse and multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell. Additionally, it can impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell. Conversely, it may activate enzymes that promote the synthesis of specific biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects. For example, localization to the mitochondria may enhance its impact on cellular metabolism, while localization to the nucleus may affect gene expression .
Properties
IUPAC Name |
4-fluoro-3-(3-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTQVQXPEYUIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653523 | |
Record name | 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181452-19-6 | |
Record name | 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.